PD168393

EGFR signaling Tyrosine kinase inhibition Covalent inhibitor pharmacology

PD168393 is an ATP-competitive, irreversible EGFR inhibitor that covalently alkylates Cys-773, ensuring sustained target engagement >8 hours post-washout—a critical differentiator from reversible congeners like PD174265. In A431 epidermoid carcinoma xenografts, treatment achieves 115% tumor growth inhibition and 50% reduction in EGFR phosphotyrosine content at 24 hours post-dose. With dual EGFR/ErbB2 inhibition (IC50: 0.70 nM and 5.7 nM) and exceptional selectivity over insulin receptor, PDGFR, FGFR, and PKC, PD168393 eliminates confounding off-target effects. For preclinical oncology studies demanding rigorous target validation and translational relevance, specify PD168393 to ensure reproducibility and mechanistic clarity. Bulk discounts available for sustained programs.

Molecular Formula C17H13BrN4O
Molecular Weight 369.2 g/mol
CAS No. 194423-15-9
Cat. No. B1684512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePD168393
CAS194423-15-9
SynonymsPD168393;  PD 168393;  PD-168393.
Molecular FormulaC17H13BrN4O
Molecular Weight369.2 g/mol
Structural Identifiers
SMILESC=CC(=O)NC1=CC2=C(C=C1)N=CN=C2NC3=CC(=CC=C3)Br
InChIInChI=1S/C17H13BrN4O/c1-2-16(23)21-13-6-7-15-14(9-13)17(20-10-19-15)22-12-5-3-4-11(18)8-12/h2-10H,1H2,(H,21,23)(H,19,20,22)
InChIKeyHTUBKQUPEREOGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not soluble in water.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PD168393 (CAS 194423-15-9) — Irreversible EGFR Tyrosine Kinase Inhibitor for Procurement and Research


PD168393 is a 6-acrylamido-4-anilinoquinazoline derivative that functions as a potent, cell-permeable, and irreversible ATP-competitive inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase. The compound covalently alkylates Cys-773 within the ATP-binding pocket of EGFR, resulting in sustained suppression of kinase activity even after washout [1]. PD168393 also inhibits ErbB2 (HER2) and demonstrates a well-characterized selectivity profile against a panel of related kinases, including insulin receptor, PDGFR, FGFR, and PKC . Its irreversible binding mechanism distinguishes it from reversible quinazoline-based EGFR inhibitors and is fundamental to its extended pharmacodynamic effect in cellular and in vivo models [2].

Why PD168393 Cannot Be Substituted by Other EGFR Inhibitors in Critical Assays


EGFR inhibitors span a range of binding mechanisms—reversible, irreversible, ATP-competitive, and allosteric—each yielding distinct pharmacodynamic profiles. PD168393 is an irreversible covalent inhibitor of EGFR that alkylates Cys-773, a feature that confers sustained target suppression independent of continuous drug exposure [1]. This mechanism contrasts sharply with reversible EGFR inhibitors such as gefitinib, erlotinib, and the reversible congener PD174265, which dissociate upon washout and require persistent systemic exposure to maintain target engagement [2]. Consequently, substituting PD168393 with a reversible analog will fundamentally alter the duration of EGFR pathway inhibition, downstream signaling outcomes, and the interpretation of washout or pulsed-treatment experiments. The quantitative evidence below demonstrates that these mechanistic differences translate into measurable, application-critical disparities in cellular potency, signal duration, and in vivo tumor growth control [3].

Quantitative Differentiation of PD168393 Against Closest Analogs and Alternatives


PD168393 vs. Reversible Congener PD174265: 9-Fold Superior Cellular EGFR Autophosphorylation Inhibition

PD168393 inhibits EGFr autophosphorylation in A431 human epidermoid carcinoma cells with >9-fold greater potency than its reversible structural congener PD174265 [1]. Both compounds share the same 4-anilinoquinazoline core scaffold, but PD168393 bears an acrylamide moiety at the 6-position that enables covalent alkylation of Cys-773, whereas PD174265 possesses a propionamide group and acts reversibly. This difference in binding mechanism directly accounts for the enhanced cellular potency of PD168393 under identical assay conditions [2].

EGFR signaling Tyrosine kinase inhibition Covalent inhibitor pharmacology A431 epidermoid carcinoma

PD168393 vs. PD174265: 115% vs. 13% In Vivo Tumor Growth Inhibition in A431 Xenograft Model

In a direct head-to-head comparison using the A431 human epidermoid carcinoma xenograft model in athymic nude mice, PD168393 (58 mg/kg, i.p., days 10–14, 17–21, and 24–28) produced 115% tumor growth inhibition (TGI), defined as the percentage increase in median time to reach threefold tumor volume relative to the treatment duration. In stark contrast, the reversible congener PD174265 administered under identical dosing conditions produced only 13% TGI [1]. This 8.8-fold difference in tumor growth suppression was corroborated by pharmacodynamic measurements: at 24 hours post-dose, PD168393 maintained a 50% reduction in tumor EGFr phosphotyrosine content, whereas phosphotyrosine levels in PD174265-treated animals had fully recovered to baseline by 24 hours [2]. Notably, PD168393 achieved superior tumor suppression despite exhibiting lower plasma concentrations than PD174265 at all measured time points, underscoring the functional advantage of irreversible target engagement .

In vivo pharmacology Tumor xenograft EGFR inhibitor efficacy A431 carcinoma

PD168393 vs. Gefitinib: Differential Cell Migration Suppression in T790M-EGFR Mutant NSCLC Model

In H1975 non-small cell lung cancer (NSCLC) cells, which harbor the T790M gatekeeper mutation conferring resistance to first-generation reversible EGFR inhibitors, treatment with 1 μM PD168393 or 1 μM gefitinib produced markedly different functional outcomes. Western blot analysis confirmed that both compounds engaged EGFR and modulated downstream signaling proteins at this concentration after 5 hours of treatment. However, in functional cell migration and invasion assays, PD168393 treatment resulted in significantly greater suppression of cellular motility compared with gefitinib under identical conditions [1]. While both compounds inhibited EGFR phosphorylation, the irreversible binding of PD168393 to Cys-773 may provide more sustained pathway suppression, contributing to the enhanced functional inhibition observed [2].

NSCLC EGFR T790M mutation Cell migration Drug resistance H1975 cells

PD168393 Sustained Suppression of EGFR Phosphorylation 8 Hours Post-Washout

PD168393 completely suppresses EGF-dependent receptor autophosphorylation in A431 cells during continuous exposure and, critically, maintains continuous suppression of kinase activity even after 8 hours in compound-free medium following washout [1]. This prolonged target engagement is a direct consequence of covalent alkylation of Cys-773 and is not observed with reversible EGFR inhibitors such as PD174265, gefitinib, or erlotinib, all of which require continuous exposure to maintain EGFR pathway inhibition . In parallel in vivo studies, this irreversible binding translates to sustained pharmacodynamic effect: at 24 hours post-injection, tumors from PD168393-treated mice exhibited a 50% reduction in EGFR phosphotyrosine content, whereas tumors from mice treated with the reversible congener PD174265 showed complete recovery of phosphotyrosine to baseline levels within 24 hours [2].

Covalent inhibitor Target engagement duration Washout assay Pharmacodynamics

Optimal Research and Industrial Application Scenarios for PD168393


In Vivo Xenograft Studies Requiring Robust Tumor Growth Inhibition with Irreversible EGFR Engagement

PD168393 is the preferred tool compound for establishing proof-of-concept of EGFR dependence in A431 epidermoid carcinoma xenograft models, where it achieves 115% tumor growth inhibition at 58 mg/kg i.p. [1]. Its irreversible binding mechanism sustains a 50% reduction in tumor EGFR phosphotyrosine content at 24 hours post-dose, a pharmacodynamic profile that reversible inhibitors cannot match. This makes PD168393 particularly suitable for studies with once-daily dosing regimens or when washout periods are incorporated into the experimental design. The compound's well-documented inactivity against insulin receptor, PDGFR, FGFR, and PKC further supports its use in experiments where off-target kinase inhibition must be minimized .

Cellular Washout Assays and Pulse-Chase Experiments Probing Target Engagement Duration

For experiments requiring assessment of sustained target engagement following compound removal, PD168393 offers a distinct advantage over reversible EGFR inhibitors. The compound maintains complete suppression of EGF-dependent receptor autophosphorylation in A431 cells for at least 8 hours after washout into compound-free medium [1]. This property enables pulse-chase experimental designs to study the kinetics of EGFR signaling recovery and downstream pathway reactivation, which are not feasible with reversible compounds such as gefitinib or erlotinib that rapidly dissociate from the target.

Signaling Studies in ErbB2-Positive Breast Cancer Cell Models (e.g., MDA-MB-453)

PD168393 is a validated tool for investigating ErbB2-driven signaling in breast cancer models. In MDA-MB-453 human breast cancer cells, PD168393 inhibits heregulin-induced tyrosine phosphorylation with an IC50 of 5.7 nM [1]. The compound also inhibits Her2-induced tyrosine phosphorylation with an IC50 of approximately 100 nM in 3T3-Her2 cells and suppresses phosphorylation of downstream effectors including PLCγ1, Stat1, Dok1, and δ-catenin . These quantitative cellular activity data support its use in mechanistic studies of ErbB2 signaling networks and in experiments evaluating ErbB2-directed therapeutic strategies.

EGFR Inhibitor Resistance Studies in T790M-Mutant NSCLC Cell Lines

In H1975 NSCLC cells harboring the T790M/EGFR L858R double mutation, PD168393 at 1 μM exhibits differential functional effects on cell migration and invasion compared with the reversible inhibitor gefitinib at the same concentration [1]. This functional distinction makes PD168393 a valuable comparator compound in studies designed to dissect the relationship between inhibitor binding mechanism (covalent vs. reversible) and cellular phenotype in the context of acquired EGFR inhibitor resistance. The compound serves as a benchmark irreversible quinazoline-based inhibitor against which newer-generation covalent EGFR inhibitors can be benchmarked in resistance-model systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for PD168393

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.